Blood-Brain Barrier Penetration Profile of 6-Methoxygramine vs. Central-Acting Indole Alkaloids
6-Methoxygramine demonstrates mitochondrial selectivity with explicit blood-brain barrier (BBB) exclusion, distinguishing it from central nervous system (CNS)-penetrant indole alkaloids. In animal models of Parkinson's disease, 6-methoxygramine has been shown to be selective for mitochondria and not to penetrate the blood-brain barrier . This contrasts with structurally related indole alkaloids such as dimethyltryptamine (DMT) and 5-methoxygramine, which are known to cross the BBB and produce centrally-mediated effects. The compound binds to the active site of mitochondrial oxidases including monoamine oxidase (MAO) . In rat brain studies, 6-methoxygramine has been shown to inhibit MAO type A .
| Evidence Dimension | Blood-brain barrier penetration |
|---|---|
| Target Compound Data | Does not penetrate blood-brain barrier; mitochondrial-selective distribution |
| Comparator Or Baseline | Gramine class alkaloids (DMT, 5-methoxygramine): BBB-penetrant with CNS effects |
| Quantified Difference | Qualitative binary distinction (penetrant vs. non-penetrant) |
| Conditions | Animal models of Parkinson's disease; in vivo distribution studies |
Why This Matters
This property enables peripheral or mitochondrial-targeted interventions without CNS off-target effects, a critical selection criterion for researchers developing peripherally-restricted MAO inhibitors or studying mitochondrial dysfunction.
